2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a pyrimidine derivative featuring a trifluoromethyl group at the 6-position and a methyl group at the 4-position of the pyrimidine ring. The sulfanyl (-S-) linker connects the pyrimidine core to an ethanone moiety, which is further substituted with a 1,2,3,4-tetrahydroquinolin-1-yl group. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical applications .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3OS/c1-11-9-14(17(18,19)20)22-16(21-11)25-10-15(24)23-8-4-6-12-5-2-3-7-13(12)23/h2-3,5,7,9H,4,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPTCVBLIWXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyrimidinylthioacetyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The pyrimidinylthioacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylthioacetyl group can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Core Heterocycle: The target compound’s pyrimidine core differs from dihydropyrimidinones (partially saturated pyrimidine) and triazines (six-membered ring with three nitrogen atoms).
- Sulfur Functionality: The sulfanyl (-S-) group in the target compound contrasts with the thione (C=S) in dihydropyrimidinones. Thiones may participate in stronger hydrogen bonding, while sulfanyl groups enhance steric bulk and lipophilicity .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound likely increases logP compared to methyl or ethyl substituents in analogs (e.g., dihydropyrimidinones in ).
- Solubility: The tetrahydroquinoline moiety may reduce aqueous solubility relative to morpholine derivatives due to increased hydrophobicity .
Biological Activity
The compound 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a trifluoromethyl group and a pyrimidine moiety suggests potential interactions with biological targets, particularly in cancer research and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-thiol with appropriate quinoline derivatives. The synthesis pathway can be optimized for yield and purity using various organic synthesis techniques.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:
- A study demonstrated that quinoline derivatives possess potent growth-inhibitory effects on various cancer cell lines. In vitro assays indicated that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes relevant to cancer progression:
- Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition studies revealed that similar compounds exhibit selective inhibition patterns. For example, one derivative showed an IC50 value of 46.42 µM against BChE, indicating potential therapeutic applications in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to This compound :
The proposed mechanism of action for this class of compounds includes:
- Inhibition of cell proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : Triggering apoptotic pathways through caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
